molecular formula C10H18O2 B198510 (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol CAS No. 60761-00-4

(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

Cat. No.: B198510
CAS No.: 60761-00-4
M. Wt: 170.25 g/mol
InChI Key: YVCUGZBVCHODNB-HHCGNCNQSA-N
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Description

(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[222]octan-6-ol is a bicyclic organic compound with a unique structure that includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method provides a straightforward approach to constructing the oxabicyclo[2.2.2]octane core.

Industrial Production Methods

While specific industrial production methods for (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[22

Chemical Reactions Analysis

Types of Reactions

(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, replacing phenyl rings in drug molecules to improve their properties . This replacement can enhance water solubility, metabolic stability, and reduce lipophilicity, leading to more effective and safer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol stands out due to its specific stereochemistry and the presence of an oxygen atom in the bicyclic core. This unique structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in drug design and material science.

Properties

CAS No.

60761-00-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1

InChI Key

YVCUGZBVCHODNB-HHCGNCNQSA-N

SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Isomeric SMILES

CC1([C@@H]2CCC(O1)([C@H](C2)O)C)C

Canonical SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Appearance

Oil

Key on ui other cas no.

60761-00-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Reactant of Route 2
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Reactant of Route 3
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Reactant of Route 4
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Reactant of Route 5
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Reactant of Route 6
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

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